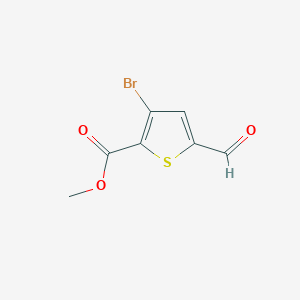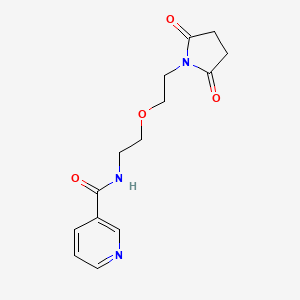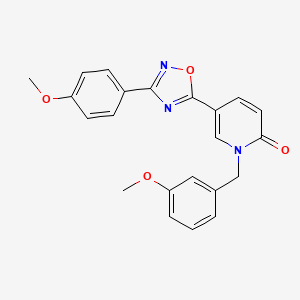![molecular formula C13H18O3 B2533349 2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane CAS No. 540760-63-2](/img/structure/B2533349.png)
2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane, commonly known as EPEOM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EPEOM is an epoxide, a cyclic ether with a three-membered ring, that has been synthesized and studied for its potential applications in various fields.
Scientific Research Applications
Electrochromic Materials Development
One significant application area of compounds related to "2-[2-(4-Ethylphenoxy)ethoxymethyl]oxirane" is in the development of electrochromic materials. For instance, the electropolymerization of related oxirane compounds has been shown to enhance the electrochromic properties of poly(3,4-ethylenedioxythiophene) films. These materials demonstrate reversible oxidation and reduction, accompanied by significant color changes, making them suitable for electrochromic devices with applications in smart windows and displays (Zhang et al., 2014).
Gene Mutations and Micronuclei Induction Studies
Compounds structurally similar to "this compound," such as oxiranes, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells. These studies are crucial for understanding the genetic and chromosomal implications of exposure to such compounds, with significant relevance to safety assessments in both environmental and occupational health contexts (Schweikl et al., 2004).
Polymer Chemistry
Another research domain involves the ring-opening polymerization of substituted oxiranes, leading to polymers with unique structural features. For example, the synthesis and polymerization of oxirane derivatives have resulted in polymers with carbonyl–aromatic π-stacked structures, contributing to advancements in polymer chemistry and materials science. Such polymers may find applications in various industries, including coatings, adhesives, and composites (Merlani et al., 2015).
Antimicrobial Activity Studies
Research on derivatives of oxirane compounds has also explored their antimicrobial properties. For instance, studies have synthesized thiazoles and their fused derivatives, demonstrating antimicrobial activities against various bacterial and fungal isolates. These findings highlight the potential of oxirane derivatives in developing new antimicrobial agents with applications in medicine and agriculture (Wardkhan et al., 2008).
Environmental Impact and Stability
The stability of siloranes, which include oxirane functionalities, in aqueous systems has been investigated, with implications for the use of such compounds in dental composites and other applications. The stability of these materials in biological fluids suggests their suitability for oral and possibly other biomedical applications, emphasizing the importance of understanding the environmental and biological stability of oxirane derivatives (Eick et al., 2006).
properties
IUPAC Name |
2-[2-(4-ethylphenoxy)ethoxymethyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-2-11-3-5-12(6-4-11)15-8-7-14-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWDGZRBHRSZIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/no-structure.png)
![N-(4-ethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2533267.png)
![3-(Ethylthio)-8-(morpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2533268.png)
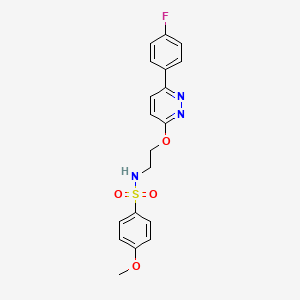
![1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533270.png)
![2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide](/img/structure/B2533271.png)

![[1-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2533273.png)
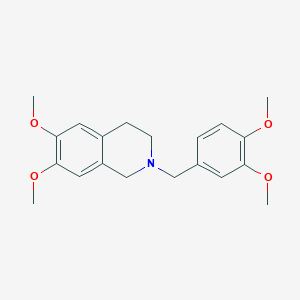
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2533278.png)
